Regiochemical Identity as a Distinct Patent-Listed Starting Material
In the foundational Bayer EP 0 391 186 A1 and corresponding US 5,093,345 patents, 4-nitro-benzothiazolone is explicitly listed alongside the 5-nitro, 6-nitro, and 7-nitro isomers as a discrete starting material of formula (II) for the preparation of N-substituted fungicidal nitrobenzothiazolones [1][2]. The patents teach that the position of the nitro group is retained in the final compounds of formula (I), meaning that the choice of starting isomer directly determines the regioisomeric identity of the bioactive end product. Of the four mononitro isomers, the 4-nitro compound places the electron-withdrawing nitro group ortho to the ring sulfur and peri to the carbonyl, a unique electronic environment not achievable with the other three regioisomers [3]. This regiochemical distinction is critical for SAR programmes seeking to map the influence of nitro position on fungicidal potency.
| Evidence Dimension | Regioisomeric identity as a discrete patent-designated starting material |
|---|---|
| Target Compound Data | 4-Nitro-benzothiazolone explicitly named as a starting material of formula (II) in EP 0 391 186 A1 and US 5,093,345 [1][2] |
| Comparator Or Baseline | 5-Nitro-, 6-nitro-, and 7-nitro-benzothiazolone also named as separate starting materials; each leads to a different final product series |
| Quantified Difference | Qualitative distinction: the 4-nitro isomer is the only regioisomer with the nitro group ortho to sulfur and peri to the carbonyl group; no quantitative bioactivity comparison between isomers is provided in the patent |
| Conditions | Patent disclosure context; synthetic utility as intermediates for fungicidal N-substituted benzothiazolones |
Why This Matters
Procurement of the correct 4-nitro isomer is mandatory for reproducing patent-protected synthetic routes or for conducting regioisomer-specific SAR studies; ordering the 6-nitro isomer (which is more commonly prepared via modern C6-selective nitration methodology [4]) would yield an entirely different product series.
- [1] Bayer AG. (1990). Nitro-substituted benzothiazolones, process for their production and their use as pesticides and new intermediates. European Patent EP 0 391 186 A1. Filed March 24, 1990, published October 10, 1990. View Source
- [2] Bayer AG. (1992). Pesticidal nitro-substituted benzothiazolones. United States Patent US 5,093,345. Filed March 24, 1990, issued March 3, 1992. View Source
- [3] PubChem. (2026). Compound Summary for CID 13735254: 2(3H)-Benzothiazolone,4-nitro-(9CI). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13735254. View Source
- [4] Chen, L., Li, T., Wang, W., Liu, Y., & Liu, P. (2024). Selective C6-Nitration of Benzothiazolones with Iron Nitrate. ChemistrySelect, 9(41), e202403346. https://doi.org/10.1002/slct.202403346. View Source
